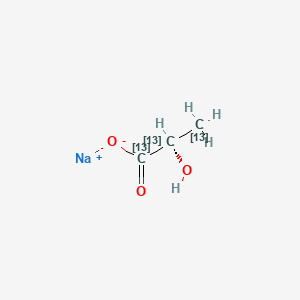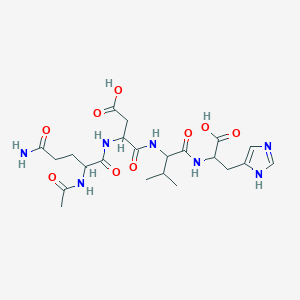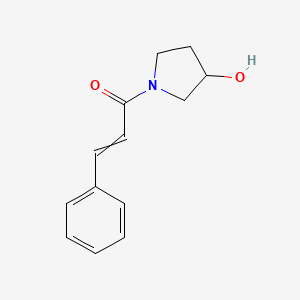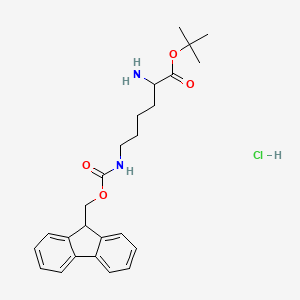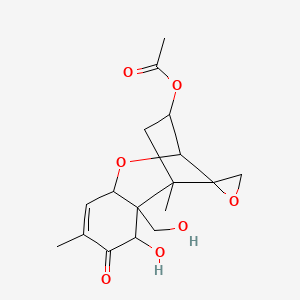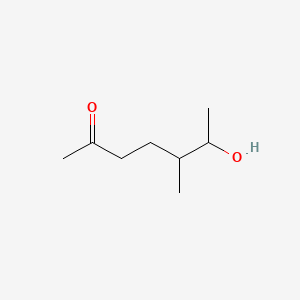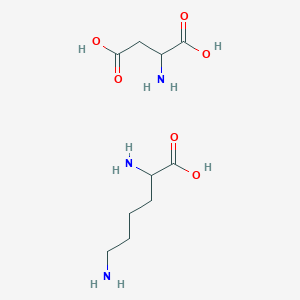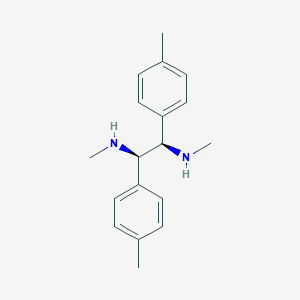![molecular formula C49H84N2NaO9PS2 B13389910 Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate](/img/structure/B13389910.png)
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with octadec-9-enoic acid and a phosphate group linked to a pyridin-2-yldisulfanyl propanoylaminoethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate typically involves multiple steps:
Esterification: The glycerol backbone is esterified with octadec-9-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The esterified glycerol is then phosphorylated using phosphorus oxychloride or a similar phosphorylating agent.
Amidation: The phosphorylated intermediate is reacted with 3-(pyridin-2-yldisulfanyl)propanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyloxy groups.
Reduction: Reduction reactions can occur at the disulfide bond in the pyridin-2-yldisulfanyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Products include epoxides or diols from the unsaturated fatty acid chains.
Reduction: Thiol derivatives are formed from the reduction of the disulfide bond.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is utilized in several fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Employed in membrane studies and as a component in liposome formulations.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the formulation of specialized surfactants and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological membranes. The glycerol backbone and fatty acid chains integrate into lipid bilayers, while the phosphate and pyridin-2-yldisulfanyl groups interact with membrane proteins and other biomolecules. This can alter membrane fluidity, permeability, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycerol trioleate: Similar in structure but lacks the phosphate and pyridin-2-yldisulfanyl groups.
Phosphatidylethanolamine: Contains a similar glycerol-phosphate backbone but different fatty acid chains and head group.
Uniqueness
Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate is unique due to its combination of unsaturated fatty acid chains, a phosphate group, and a pyridin-2-yldisulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C49H84N2NaO9PS2 |
|---|---|
Molecular Weight |
963.3 g/mol |
IUPAC Name |
sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate |
InChI |
InChI=1S/C49H85N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47;/h17-20,33-35,39,45H,3-16,21-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56);/q;+1/p-1 |
InChI Key |
LFMWVVNPVNIPJG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


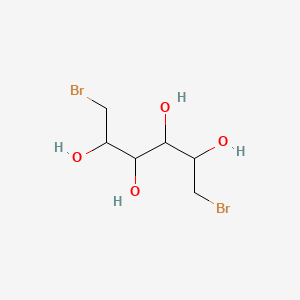
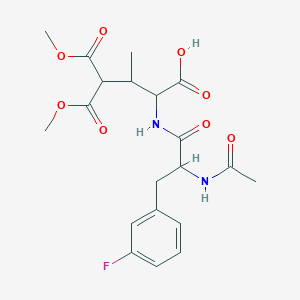
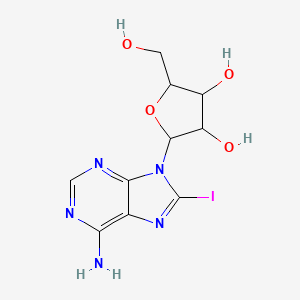
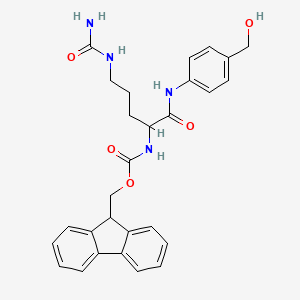
![2-[[6-amino-2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13389859.png)
